2,4,7-Tribromobenzo[d]thiazole
CAS No.: 898747-98-3
Cat. No.: VC3819045
Molecular Formula: C7H2Br3NS
Molecular Weight: 371.88 g/mol
* For research use only. Not for human or veterinary use.
![2,4,7-Tribromobenzo[d]thiazole - 898747-98-3](/images/structure/VC3819045.png)
Specification
CAS No. | 898747-98-3 |
---|---|
Molecular Formula | C7H2Br3NS |
Molecular Weight | 371.88 g/mol |
IUPAC Name | 2,4,7-tribromo-1,3-benzothiazole |
Standard InChI | InChI=1S/C7H2Br3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H |
Standard InChI Key | IUMVKIBMXFBIEM-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1Br)N=C(S2)Br)Br |
Canonical SMILES | C1=CC(=C2C(=C1Br)N=C(S2)Br)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,4,7-Tribromobenzo[d]thiazole belongs to the benzothiazole family, featuring a bicyclic structure with a sulfur and nitrogen-containing thiazole ring fused to a benzene ring. The bromine atoms occupy the 2nd, 4th, and 7th positions, as confirmed by its IUPAC name, 2,4,7-tribromo-1,3-benzothiazole . The compound’s SMILES notation () and InChIKey () provide unambiguous representations of its connectivity .
Table 1: Key Identifiers and Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 898747-98-3 | |
Molecular Formula | ||
Molecular Weight | 371.88 g/mol | |
XLogP3-AA | 4.8 | |
Topological Polar SA | 41.1 Ų |
Spectroscopic and Computational Data
Synthesis and Manufacturing Processes
Bromination Strategies
The synthesis of 2,4,7-tribromobenzo[d]thiazole typically involves sequential or regioselective bromination of benzo[d]thiazole precursors. A notable method adapted from dibromobenzo[b]thiophene synthesis employs a Corey-Fuchs reaction under mild conditions (dimethyl sulfoxide, aqueous KOH) to introduce bromine atoms at specific positions . For example, 2-(1-adamantylsulfanyl)-1,4-dibromo-3-(ethynyl)benzene undergoes silica gel-assisted cyclization to yield 4,7-dibromobenzo[b]thiophene, a reaction pathway that could be modified for benzothiazole systems .
Halogen Dance Reactions
Recent advances in halogen dance chemistry enable the rearrangement of bromine atoms on thiazole rings. Treatment of 4,5-dibromothiazoles with lithium hexamethyldisilazide (LiHMDS) at −90°C induces bromine migration to thermodynamically favored positions, such as the 2nd and 7th positions in benzo[d]thiazole . This method offers a pathway to 2,4,7-tribromobenzo[d]thiazole from simpler dibrominated precursors, though yields and selectivity require optimization .
Table 2: Synthetic Routes and Conditions
Method | Reactants/Conditions | Yield | Source |
---|---|---|---|
Corey-Fuchs Bromination | DMSO, KOH, RT | 60–75% | |
Halogen Dance | LiHMDS, −90°C, THF | 45–85% | |
Sonogashira Coupling | Pd(PPh), 1,4-Dioxane | 69% |
Physicochemical Properties
Thermodynamic and Solubility Profiles
With a calculated XLogP3-AA of 4.8 , 2,4,7-tribromobenzo[d]thiazole is highly lipophilic, favoring nonpolar solvents like dichloromethane or toluene. Its low hydrogen bond donor count (0) and acceptor count (2) limit aqueous solubility, as evidenced by a topological polar surface area of 41.1 Ų . Thermal gravimetric analysis (TGA) of analogous bromothiazoles suggests a decomposition temperature above 250°C, indicating moderate thermal stability .
Crystallographic and Electronic Features
Single-crystal X-ray diffraction data for this compound are unavailable, but studies on 2,4,5-tribromothiazole reveal a planar thiazole ring with Br–C bond lengths of 1.89–1.92 Å . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV for 2,4,7-tribromobenzo[d]thiazole, characteristic of electron-deficient aromatic systems suitable for charge-transfer applications .
Challenges and Future Perspectives
Synthetic Limitations
Current methods struggle with regioselectivity, often producing mixtures of tribrominated isomers. Halogen dance reactions partially address this issue but require cryogenic conditions and specialized bases like LiHMDS . Future work could explore catalytic bromination or flow chemistry to improve efficiency.
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